molecular formula C19H14FNO3 B2944666 1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 849923-19-9

1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2944666
CAS RN: 849923-19-9
M. Wt: 323.323
InChI Key: APEWTVOQNVRSOQ-UHFFFAOYSA-N
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Description

Pyrrole and its derivatives are considered a pharmacologically important active scaffold that possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole synthesis often involves reactions such as the Paal-Knorr Pyrrole Synthesis . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is catalyzed by a stable manganese complex in the absence of organic solvents .


Molecular Structure Analysis

The structure of pyrrole derivatives can be influenced by various factors. For example, the presence of a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were responsible for the activity on the pyrrole ring .


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their structure. For example, the introduction of a dicyanomethylene group in rhodamine can cause a significant red-shift .

Scientific Research Applications

Luminescent Polymers

Highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and quantum yield up to 81%. These polymers demonstrate significant potential for applications in organic electronics and photonics due to their excellent solubility, optical, and electrochemical properties (Zhang & Tieke, 2008).

Sensor Applications

Compounds with a U-shaped configuration derived from pyrrolo[3,4-d]pyrrole have shown capacity to bind metal cations, suggesting their utility as ionophores for sensor applications. Computational and NMR studies support their potential in developing new sensor technologies (Cordaro et al., 2011).

Photoluminescent Conjugated Polymers

A series of conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) and phenylene units have been synthesized, showing strong photoluminescence and suitability for electronic applications. These findings underline the potential of such materials in optoelectronics and as components in organic light-emitting diodes (OLEDs) (Beyerlein & Tieke, 2000).

Stimulus-Responsive Fluorescent Properties

D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics have been synthesized, showcasing different stimulus-responsive fluorescent properties in the solid state. This versatility highlights their potential in the development of new materials for imaging and sensing applications (Lei et al., 2016).

Solar Cell Applications

An H-shaped, small molecular non-fullerene electron acceptor for organic solar cells, featuring diketopyrrolopyrrole as terminal functionalities, has been developed. This compound exhibits high optical absorption, promising optoelectronic properties, and high electron mobility, leading to an encouraging efficiency of 5.42% when paired with poly(3-hexylthiophene), demonstrating its potential in photovoltaic applications (Gupta et al., 2017).

Safety and Hazards

Safety and hazards associated with pyrrole derivatives can vary widely depending on their specific structure and use. Some pyrrole derivatives may be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions in the field of pyrrole derivatives are likely to involve further exploration of this scaffold to its maximum potential against several diseases or disorders . This could involve the development of new synthetic strategies leading to skeletal and stereochemical diversity .

properties

IUPAC Name

1-(4-fluorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-10-3-8-14-13(9-10)17(22)15-16(11-4-6-12(20)7-5-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWTVOQNVRSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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